![molecular formula C17H19N3O5 B2767032 methyl 4-[6-(2-hydroxypropyl)-2,5-dioxo-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-yl]benzoate CAS No. 1171663-67-4](/img/structure/B2767032.png)
methyl 4-[6-(2-hydroxypropyl)-2,5-dioxo-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-yl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[6-(2-hydroxypropyl)-2,5-dioxo-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-yl]benzoate is a useful research compound. Its molecular formula is C17H19N3O5 and its molecular weight is 345.355. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Herbicide Development
Studies have focused on the synthesis and application of pyrimidine derivatives as herbicides. For instance, extensive synthetic modifications of pyrimidine moieties have been conducted to explore their herbicidal activity against various weeds in agricultural settings. These modifications aim to enhance efficacy against specific targets such as Barnyard grass in paddy rice fields, showcasing the potential of pyrimidine derivatives in agricultural chemical development (Tamaru et al., 1997). Moreover, the synthesis of labeled compounds for studying the environmental behavior and fate of these herbicides highlights their significance in understanding and optimizing their use in agriculture (Yang et al., 2008).
Pharmaceutical Research
The compound and its related structures have been investigated for their pharmaceutical applications, particularly in the synthesis of compounds with potential antibacterial and antiviral activities. Research into pyrrolidine derivatives, for instance, has shown significant promise in combating methicillin-resistant Staphylococcus aureus (MRSA) and fungi such as Cryptococcus neoformans, indicating the potential for developing new antimicrobial agents (Masila et al., 2020). Additionally, investigations into pyrimidinone derivatives for inhibiting aldose reductase, an enzyme implicated in diabetic complications, further demonstrate the pharmaceutical relevance of these compounds (La Motta et al., 2007).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as inhibitors ofCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation and survival .
Mode of Action
Similar compounds have been shown to inhibit cdk2, which leads to the disruption of the cell cycle and induces apoptosis . This suggests that the compound could interact with its target in a similar manner, leading to changes in cell proliferation and survival.
Biochemical Pathways
The compound likely affects the cell cycle regulation pathway by inhibiting CDK2 . CDK2 is a key player in cell cycle progression, and its inhibition can lead to cell cycle arrest and apoptosis . The downstream effects of this include reduced cell proliferation and increased cell death, which could potentially be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Pharmacokinetics
Similar compounds have been reported to have good oral bioavailability . This suggests that the compound could also have favorable ADME properties, which would impact its bioavailability and efficacy.
Result of Action
The result of the compound’s action would likely be a reduction in cell proliferation and an increase in cell death due to the inhibition of CDK2 . This could potentially lead to a decrease in the size of tumors in the context of cancer treatment .
Propiedades
IUPAC Name |
methyl 4-[6-(2-hydroxypropyl)-2,5-dioxo-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5/c1-9(21)7-20-8-12-13(15(20)22)14(19-17(24)18-12)10-3-5-11(6-4-10)16(23)25-2/h3-6,9,14,21H,7-8H2,1-2H3,(H2,18,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZIIWZOKUVRNTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
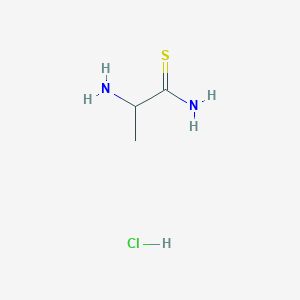
![ethyl 4-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}sulfonyl)piperazine-1-carboxylate](/img/structure/B2766951.png)
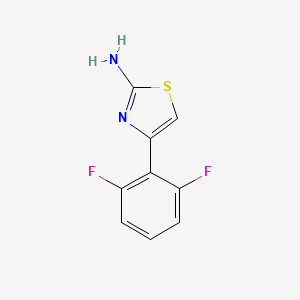
![3-(4-Bromophenyl)-2-[2-(3,5-dichlorophenyl)hydrazono]-3-oxopropanal oxime](/img/structure/B2766954.png)
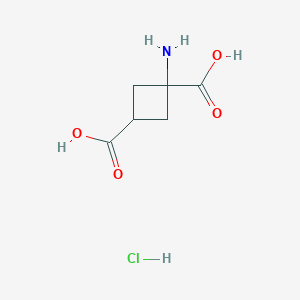
![2-{(E)-[(2,4-dimethylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2766959.png)
![2-chloro-5-({[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)pyrazine](/img/structure/B2766961.png)
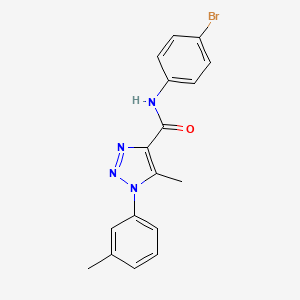

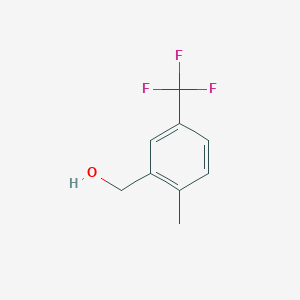
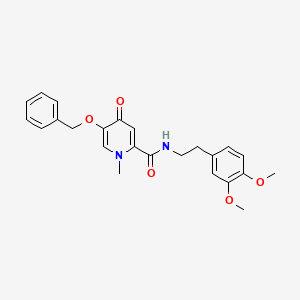
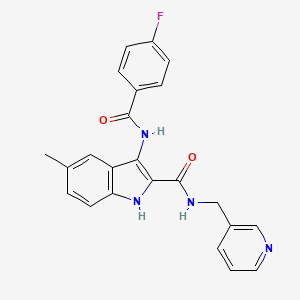
![ethyl 1-oxo-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine-8-carboxylate](/img/structure/B2766970.png)

